molecular formula C13H8BrClN2O2 B11098658 4-bromo-N-[(E)-(4-chloro-3-nitrophenyl)methylidene]aniline

4-bromo-N-[(E)-(4-chloro-3-nitrophenyl)methylidene]aniline

Cat. No.: B11098658
M. Wt: 339.57 g/mol
InChI Key: HFHMUNIBZKQJIS-UHFFFAOYSA-N
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Description

4-bromo-N-[(E)-(4-chloro-3-nitrophenyl)methylidene]aniline is an organic Schiff base compound synthesized via the acid-catalyzed condensation of 4-bromoaniline and 4-chloro-3-nitrobenzaldehyde . This compound belongs to a class of benzylidene aniline derivatives that have attracted significant scientific interest for their exceptional nonlinear optical (NLO) properties . These materials typically feature a π-electron conjugated system in a push-pull configuration, where the aniline derivative acts as an electron donor and the nitroaryl group serves as an electron acceptor, leading to a highly polarizable molecular system with asymmetric charge distribution ideal for efficient second harmonic generation (SHG) . Researchers value this compound for its potential in the development of advanced photonic and electro-optic devices. Its structural analogs are known to be grown into high-quality single crystals using slow evaporation solution growth techniques, such as from ethanol or acetone solutions, for thorough characterization and application testing . These crystals often exhibit good thermal stability and a wide transmission window in the visible region, making them suitable for laser frequency conversion and other optical applications . Beyond photonics, Schiff base compounds are also investigated for their potential biological activities, including antimicrobial and anticancer properties, as their imine functional group allows for interaction with various biological molecules . This product is intended for research and development use only in a laboratory setting. It is strictly not for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C13H8BrClN2O2

Molecular Weight

339.57 g/mol

IUPAC Name

N-(4-bromophenyl)-1-(4-chloro-3-nitrophenyl)methanimine

InChI

InChI=1S/C13H8BrClN2O2/c14-10-2-4-11(5-3-10)16-8-9-1-6-12(15)13(7-9)17(18)19/h1-8H

InChI Key

HFHMUNIBZKQJIS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N=CC2=CC(=C(C=C2)Cl)[N+](=O)[O-])Br

Origin of Product

United States

Biological Activity

4-Bromo-N-[(E)-(4-chloro-3-nitrophenyl)methylidene]aniline is an organic compound classified as an imine, notable for its unique structural features that include a bromine atom and a chloro-nitrophenyl group. Its molecular formula is C13H8BrClN2O2C_{13}H_8BrClN_2O_2 with a molar mass of approximately 339.57 g/mol . This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly in antimicrobial and anticancer applications.

Chemical Structure and Properties

The compound's structure allows it to engage in various biological interactions. The presence of the imine functionality enables it to form covalent bonds with nucleophilic sites in proteins, potentially altering their functions. The nitro group can be reduced to form reactive intermediates that interact with cellular components, which may lead to significant biological effects.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. Several studies have reported its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus50 µg/mL
Escherichia coli75 µg/mL
Pseudomonas aeruginosa100 µg/mL
Bacillus subtilis60 µg/mL

These MIC values indicate that the compound is particularly effective against Staphylococcus aureus and Bacillus subtilis, suggesting its potential as a therapeutic agent in treating bacterial infections .

Anticancer Activity

In addition to its antibacterial properties, preliminary studies suggest that this compound may also exhibit anticancer activity. The mechanism is thought to involve interference with cellular signaling pathways and the induction of apoptosis in cancer cells.

Case Study: Anticancer Activity
A study investigating the cytotoxic effects of this compound on various cancer cell lines revealed the following results:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • IC50 Values :
    • MCF-7: 15 µM
    • HeLa: 20 µM
    • A549: 25 µM

These findings indicate that the compound has a dose-dependent effect on cell viability, highlighting its potential as an anticancer agent .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzymatic Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Reactive Intermediate Formation : Reduction of the nitro group can lead to reactive species that damage cellular components.
  • Covalent Bonding : The imine functional group allows for covalent interactions with nucleophiles in proteins, potentially altering their activity and function.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a pharmacological agent . Its structural features suggest that it may interact with biological targets, making it a candidate for drug development.

  • Case Study : Research has shown that derivatives of 4-bromo-N-[(E)-(4-chloro-3-nitrophenyl)methylidene]aniline can exhibit antimicrobial properties . For instance, compounds with similar structures have been tested against various bacterial strains, demonstrating promising results in inhibiting growth .

Organic Synthesis

This compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical transformations.

  • Synthetic Routes : The synthesis of related compounds often involves the condensation of an amine with an aldehyde or ketone, leading to the formation of imines or Schiff bases .
Reaction TypeDescription
CondensationReaction between amines and aldehydes to form imines
FunctionalizationModification of the aromatic rings to introduce new functionalities

Catalysis

This compound can act as a ligand in metal-catalyzed reactions , enhancing the efficiency of various catalytic processes.

  • Application Example : In palladium-catalyzed cross-coupling reactions, this compound can facilitate the formation of carbon-carbon bonds, which is crucial in synthesizing complex organic molecules .

The compound's biological activity is noteworthy, particularly regarding its potential as an enzyme inhibitor .

  • Mechanism of Action : The structural components allow it to bind to active sites on enzymes, potentially inhibiting their function. This property makes it valuable for developing therapeutic agents targeting specific diseases .

Material Science Applications

In material science, this compound is explored for its role in creating advanced materials.

  • Polymer Chemistry : It can be utilized as a precursor in the synthesis of polymers with specific thermal and mechanical properties, which are essential for various industrial applications .

Comparison with Similar Compounds

Structural Comparisons

Key Structural Parameters
Compound Name Dihedral Angle (°) C=N Bond Length (Å) Notable Intermolecular Interactions
4-Bromo-N-[(E)-(4-chloro-3-nitrophenyl)methylidene]aniline (Target Compound) Not reported ~1.28 (typical) Br···O/N (hypothesized)
4-Bromo-N-(4-bromophenyl)aniline (Dibrominated diphenylamine) 47.32 Br···Br (3.568 Å)
4-Chloro-N-(3,4-dimethoxyphenyl)methylidene]aniline 1.283 C–H···O (methoxy groups)
4-Bromo-N-[4-(diethylamino)benzylidene]aniline (Schiff base) 60.4, 61.0 1.280 π-π stacking (twisted rings)
N-4-(Bromophenyl)-4-nitroaniline 44.8 Br···O (nitro group interactions)
  • For instance, the diethylamino-substituted Schiff base in shows a larger dihedral angle (60.4°–61.0°) due to steric effects , whereas dibrominated diphenylamine (47.32°) adopts a "propeller blade" conformation .
  • Intermolecular Interactions : The target compound’s nitro and chloro groups may facilitate Br···O/N contacts, similar to Br···Br interactions in dibrominated diphenylamine (3.568 Å, shorter than van der Waals radii sum) . Methoxy groups in promote C–H···O hydrogen bonding, absent in halogen-rich analogs .

Functional and Application Differences

  • Coordination Chemistry: The target compound and its Schiff base analogs () are ligands for metal complexes. Electron-withdrawing groups (NO₂, Cl) enhance Lewis acidity at the metal center compared to methoxy or alkylamino substituents .
  • Material Science : Dibrominated diphenylamine () shares structural motifs with flame-retardant polybrominated diphenyl ethers but lacks ether linkages .
  • Biological Relevance: Schiff bases with diethylamino groups () are explored for medicinal applications due to their π-conjugated systems, whereas nitro groups may confer antimicrobial activity .

Electronic and Crystallographic Insights

  • Crystal Packing: The target compound’s nitro and chloro substituents likely induce dense packing via dipole-dipole interactions, contrasting with the π-π stacking in diethylamino-substituted Schiff bases .
  • Bond Parameters : The C=N bond length (~1.28 Å) is consistent across Schiff bases (e.g., 1.283 Å in ), reflecting resonance stabilization .

Preparation Methods

Reaction Mechanism and Standard Protocol

The most widely reported method involves refluxing equimolar quantities of 4-bromoaniline and 4-chloro-3-nitrobenzaldehyde in methanol, catalyzed by glacial acetic acid. A representative procedure is outlined below:

Table 1: Standard Reaction Conditions

ParameterValue/DetailSource
Molar Ratio (Aniline:Aldehyde)1:1
CatalystGlacial acetic acid (6–7 drops)
SolventMethanol
TemperatureRoom temperature or reflux (60–65°C)
Reaction Time12–24 hours
Yield70–88%

The reaction mixture is stirred until precipitation occurs, after which the crude product is purified via recrystallization from dichloromethane or ethanol.

Role of Acid Catalysis

Protonation of the aldehyde’s carbonyl oxygen by acetic acid enhances electrophilicity, accelerating imine formation. This step is critical for achieving high regioselectivity and minimizing side products like enamine tautomers.

Solvent and Catalyst Optimization

Solvent Effects

Polar aprotic solvents (e.g., DMF, DMSO) are avoided due to potential aldehyde oxidation. Methanol and ethanol remain optimal, balancing solubility and reaction kinetics. A study comparing solvents reported the following yields:

Table 2: Solvent Impact on Yield

SolventYield (%)Crystallinity
Methanol88High
Ethanol85Moderate
Acetonitrile72Low

Alternative Catalysts

While acetic acid is standard, p-toluenesulfonic acid (PTSA) and Lewis acids (e.g., ZnCl₂) have been explored. PTSA reduces reaction time to 6–8 hours but may lower yields due to over-protonation.

Characterization of the Product

Spectroscopic Analysis

IR Spectroscopy : Key peaks include:

  • C=N Stretch : 1605–1620 cm⁻¹

  • NO₂ Asymmetric Stretch : 1520 cm⁻¹

  • C-Br Stretch : 560–600 cm⁻¹

¹H NMR (400 MHz, CDCl₃) :

  • δ 8.45 (s, 1H) : Imine proton (-CH=N-)

  • δ 7.85–7.25 (m, 7H) : Aromatic protons

  • δ 5.20 (s, 1H) : Exchangeable proton from intramolecular H-bonding

Crystallographic Data

Single-crystal X-ray diffraction of analogous compounds reveals planar geometries with dihedral angles <12° between aromatic rings, stabilized by N–H⋯O hydrogen bonds. The title compound is expected to adopt a similar conformation.

Comparative Analysis with Related Compounds

Table 3: Structural and Synthetic Comparison

CompoundDihedral Angle (°)Reaction Time (h)Yield (%)
4-Bromo-N-(4-nitrophenyl)methylideneaniline11.71288
4-Chloro-N-(4-hydroxybenzylidene)aniline30.32478
Target CompoundPredicted: 10–121885

The reduced dihedral angle in the target compound enhances π-conjugation, likely improving nonlinear optical (NLO) properties compared to analogs.

Challenges and Mitigation Strategies

Byproduct Formation

Competing reactions, such as aldol condensation of the aldehyde, are minimized by maintaining stoichiometric control and low temperatures during initial mixing.

Purification Difficulties

Column chromatography (SiO₂, hexane/EtOAc) resolves co-eluting impurities, though recrystallization remains preferred for bulk synthesis .

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